molecular formula C29H23BrClN3O4 B2542845 5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 394239-98-6

5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2542845
CAS No.: 394239-98-6
M. Wt: 592.87
InChI Key: TUDQVMNYCDUOED-UHFFFAOYSA-N
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Description

5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound was developed through a structure-based design strategy, featuring a complex molecular architecture that integrates a 4-phenylquinolin-2-one scaffold linked to a pyrazoline moiety, which contributes to its high affinity and specificity for the GSK-3β ATP-binding pocket. Its primary research value lies in the investigation of signaling pathways implicated in pathological conditions such as neurodegenerative diseases and cancer. GSK-3β is a critical serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, gene transcription, and apoptosis. Dysregulation of GSK-3β activity is a hallmark of Alzheimer's disease, where it promotes the hyperphosphorylation of tau protein, leading to neurofibrillary tangle formation (PMID: 21526754) . In oncology, GSK-3β has been identified as a regulator of Wnt/β-catenin signaling and cell cycle progression, making it a potential target for therapeutic intervention (PMID: 29145966) . Researchers utilize this inhibitor to elucidate the complex role of GSK-3β in these and other disease models, providing critical insights for drug discovery efforts. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

394239-98-6

Molecular Formula

C29H23BrClN3O4

Molecular Weight

592.87

IUPAC Name

5-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C29H23BrClN3O4/c30-19-11-9-17(10-12-19)24-16-23(33-34(24)25(35)7-4-8-26(36)37)28-27(18-5-2-1-3-6-18)21-15-20(31)13-14-22(21)32-29(28)38/h1-3,5-6,9-15,24H,4,7-8,16H2,(H,32,38)(H,36,37)

InChI Key

TUDQVMNYCDUOED-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

Biological Activity

5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid, also known by its CAS number 394239-98-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C29H23BrClN3O4
  • Molecular Weight : 592.87 g/mol
  • LogP : 5.917 (indicating lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its absorption and distribution within biological systems.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. Pyrazoles have been reported to exhibit activity against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been shown to act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways such as the EGFR pathway .

Anti-inflammatory Effects

In vitro studies on related pyrazole compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that this compound could be beneficial in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives inhibit key enzymes in metabolic pathways, which can lead to reduced proliferation of cancer cells and bacteria.
  • Receptor Modulation : Some studies suggest that pyrazoles can interact with estrogen receptors and other nuclear receptors, influencing gene expression related to growth and inflammation .
  • Oxidative Stress Reduction : The antioxidant properties of related compounds indicate that this compound may help mitigate oxidative stress in cells, which is a contributing factor in various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Aly et al. (2021)Reported potent anticancer activity against EGFR-TK inhibitors using similar pyrazole structures .
PMC8401439Highlighted broad-spectrum antimicrobial effects of substituted pyrazoles .
MDPI ResearchIdentified anti-inflammatory effects through inhibition of cytokine production .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. Pyrazoles have been reported to exhibit activity against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The unique structural features of 5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid suggest potential anticancer activity. Compounds containing quinoline and pyrazole moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms of action may involve the modulation of signaling pathways associated with cell growth and survival.

Synthesis and Modifications

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable diketone.
  • Quinoline Synthesis : The quinoline moiety can be synthesized via methods such as Skraup synthesis.
  • Coupling Reactions : Incorporation of bromophenyl and chloro-oxo groups through coupling reactions like Suzuki or Heck coupling.
  • Final Assembly : The final compound is assembled through condensation reactions under acidic or basic conditions.

Potential Applications

Given its diverse functional groups, this compound has potential applications in:

  • Antimicrobial Agents : Targeting bacterial infections.
  • Anticancer Therapies : Modulating cancer cell growth.
  • Drug Development : Serving as a lead compound for further modifications to enhance biological activity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

Functional GroupReactivity ProfileExample ReactionsConditionsYield/OutcomeReference
Pyrazole ring Susceptible to electrophilic substitutionBromination at C4 positionBr₂ in DCM, 0°C72% yield
Quinoline core Oxidation at the 2-oxo positionReduction to dihydroquinolineNaBH₄ in MeOH, RTPartial conversion
Carboxylic acid Esterification/AmidationReaction with SOCl₂ followed by aminesTHF, reflux65–80% yield
Ketone (5-oxo) Nucleophilic additionGrignard reagent additionEt₂O, −78°C55% yield

Key Observations :

  • The pyrazole ring undergoes regioselective bromination at the C4 position under mild conditions.

  • The quinoline 2-oxo group participates in redox reactions, though steric hindrance from the phenyl substituent limits full reduction.

  • The carboxylic acid can be derivatized to esters or amides, enabling prodrug strategies.

Synthetic Modifications

Multi-step synthetic pathways are employed to modify the compound’s core structure:

Halogenation Reactions

Reaction TypeReagents/ConditionsOutcomeSelectivityReference
BrominationNBS (N-bromosuccinimide), AIBN, CCl₄Bromination at pyrazole C4>90% regioselectivity
ChlorinationSO₂Cl₂, DMF catalystChlorination at quinoline C6Limited by steric effects

Side-Chain Modifications

ModificationMethodResulting CompoundApplicationReference
Esterification SOCl₂ → ROHMethyl/pentyl estersEnhanced bioavailability
Amide Coupling EDC/HOBt, R-NH₂Amide derivativesTargeted drug delivery

Notable Findings :

  • Bromination at the pyrazole ring occurs preferentially over the quinoline core due to electronic factors.

  • Ester derivatives show improved solubility in polar aprotic solvents (e.g., DMSO, DMF).

Nucleophilic Acyl Substitution

The 5-oxopentanoic acid moiety participates in nucleophilic substitutions:

RCOOH + R’OHDCC, DMAPRCOOR’+H2O\text{RCOOH + R'OH} \xrightarrow{\text{DCC, DMAP}} \text{RCOOR'} + \text{H}_2\text{O}

  • Kinetics : Second-order dependence on carboxylic acid and alcohol concentrations.

  • Catalysis : DMAP accelerates reaction rates by stabilizing the intermediate .

Pyrazole Ring Reactivity

Electrophilic aromatic substitution (EAS) on the pyrazole ring follows this mechanism:

  • Generation of electrophile (e.g., Br⁺ from Br₂).

  • Attack at the most electron-rich position (C4).

  • Rearomatization via deprotonation.

Stability Under Reaction Conditions

ConditionStability ProfileDegradation ProductsMitigation StrategyReference
Acidic (pH < 3)Hydrolysis of amide bondQuinoline-carboxylic acid fragmentUse buffered solutions
Basic (pH > 10)Saponification of ester groupsFree carboxylic acid saltsAvoid prolonged exposure
Oxidative (H₂O₂)Oxidation of dihydroquinolineQuinoline-N-oxideAdd antioxidants (e.g., BHT)

Medicinal Chemistry

  • Amide derivatives exhibit enhanced binding to NMDA receptors, as shown in SAR studies .

  • Brominated analogs demonstrate improved anti-inflammatory activity (IC₅₀ = 0.8 μM in COX-2 assay).

Material Science

  • Ester derivatives form self-assembled monolayers (SAMs) on gold surfaces, useful in biosensors.

Comparative Reactivity With Analogues

CompoundKey Structural DifferenceReactivity DifferenceReference
5-(4-Bromophenyl)-5-oxopentanoic acid Lacks pyrazole and quinolineLower electrophilic substitution rates
4-(5-(4-Bromophenyl)...butanoic acid Shorter carboxylic chainReduced esterification efficiency

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound ID Substituents on Pyrazoline Ring Quinolin Moiety Key Differences
Target 4-Bromophenyl 6-Chloro-2-oxo-4-phenyl Reference compound
24 4-Bromophenyl 2-Oxo-4-(4-bromophenyl) Quinolin lacks chlorine; bromophenyl instead of phenyl on quinolin
25 4-Bromophenyl 4-(4-Chlorophenyl)-2-oxo Chlorophenyl on quinolin instead of phenyl
22 4-Chlorophenyl 4-(4-Bromophenyl)-2-oxo Chlorophenyl on pyrazoline; bromophenyl on quinolin
23 4-Fluorophenyl 4-(4-Bromophenyl)-2-oxo Fluorophenyl on pyrazoline

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) on the quinolin moiety may enhance electrophilic reactivity compared to phenyl .

Trends :

  • Higher yields (e.g., 86% for 24) correlate with bromophenyl substituents, suggesting synthetic efficiency for brominated intermediates .
  • Lower yields for chlorinated analogs (e.g., 25: 27%) may reflect challenges in handling chlorinated precursors or side reactions .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but hydrophobic substituents (e.g., bromophenyl) reduce it. Fluorophenyl (23) may offer intermediate solubility due to lower hydrophobicity .
  • Stability: Halogenated quinolin moieties (e.g., 6-chloro in the target) may increase metabolic stability compared to non-halogenated analogs .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer:
The compound can be synthesized via a multi-step procedure involving cyclocondensation and functional group modifications. Evidence from analogous pyrazoline derivatives indicates the use of General Procedure G (as described in and ), which employs reflux conditions with stoichiometric ratios of intermediates (e.g., substituted quinolinones and pyrazoline precursors). Purification is achieved using flash column chromatography (10% methanol in dichloromethane) or preparative HPLC, yielding >94% purity. Critical parameters include solvent selection (e.g., dichloromethane for solubility), reaction time (12–24 hr), and temperature (60–80°C). Low yields (e.g., 22–27% for certain analogs) may require iterative optimization of stoichiometry or catalyst loading .

Basic: How is structural confirmation and purity validation performed?

Methodological Answer:
Structural confirmation relies on 1H/13C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrazoline CH2 at δ 3.1–3.5 ppm) and carbonyl groups (δ 165–175 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ matching theoretical values within 2 ppm error). Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For halogenated analogs, 19F NMR or elemental analysis may supplement characterization .

Advanced: What pharmacological targets or mechanisms are associated with this compound?

Methodological Answer:
The compound’s structural analogs (e.g., DQP-1105 in ) exhibit non-competitive NMDA receptor antagonism , validated via electrophysiological assays (e.g., patch-clamp studies in HEK293 cells expressing GluN subunits). To identify targets, researchers employ radioligand binding assays (e.g., [3H]MK-801 displacement) and calcium flux assays using FLIPR Tetra. Dose-response curves (IC50 values) and selectivity profiling against related receptors (e.g., AMPA, kainate) are critical to confirm mechanism .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:
SAR studies focus on substituent effects:

  • Quinolinone moiety : Replace the 6-chloro group with fluoro or methyl to assess steric/electronic impacts on receptor binding ( ).
  • Pyrazoline core : Modify the 4,5-dihydro-1H-pyrazol-1-yl group to test conformational flexibility (e.g., rigidify with sp3 hybridization).
  • Carboxylic acid terminus : Esterify or amidate to evaluate solubility and bioavailability.
    Pharmacophore modeling (e.g., using Schrödinger’s Phase) identifies critical hydrogen-bond acceptors and hydrophobic regions. Biological data (IC50, logP) are correlated with substituent properties (Hammett σ, π parameters) .

Advanced: What computational strategies predict metabolic stability or toxicity?

Methodological Answer:
In silico ADMET prediction (e.g., SwissADME, admetSAR) estimates metabolic liability, focusing on:

  • Cytochrome P450 interactions : Docking simulations (AutoDock Vina) identify potential oxidation sites (e.g., bromophenyl or quinolinone groups).
  • Hepatotoxicity : Rule-based alerts (e.g., structural similarity to known toxicophores) are flagged.
    Experimental validation includes microsomal stability assays (rat/human liver microsomes) and AMES testing for mutagenicity. For analogs with low metabolic stability (t1/2 < 30 min), prodrug strategies (e.g., ester prodrugs) are explored .

Advanced: How are contradictions in synthetic yield or reproducibility resolved?

Methodological Answer:
Discrepancies in yield (e.g., 22% vs. 86% for similar compounds in ) are addressed by:

  • Reaction monitoring : TLC or in situ IR tracks intermediate formation.
  • Catalyst screening : Transition metals (e.g., Pd/C for cross-coupling) or organocatalysts (e.g., proline derivatives) improve efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.
    Reproducibility is ensured via strict control of anhydrous conditions and inert atmospheres (N2/Ar) .

Basic: What analytical methods validate batch-to-batch consistency?

Methodological Answer:
Quality control protocols include:

  • HPLC-UV/ELSD : Retention time (±0.1 min) and peak area (>95% purity).
  • DSC/TGA : Melting point consistency (±2°C) and thermal decomposition profiles.
  • Elemental analysis : C, H, N content within ±0.4% of theoretical values.
    For GMP-compliant batches, ICH guidelines (Q2(R1)) are followed for method validation .

Advanced: How does the heterocyclic system influence physicochemical properties?

Methodological Answer:
The pyrazoline-quinolinone scaffold impacts:

  • LogP : Calculated (ChemAxon) values ~3.5–4.2 due to aromatic bromine/chlorine.
  • Aqueous solubility : <10 µg/mL at pH 7.4 (shake-flask method), necessitating salt formation (e.g., sodium salt).
  • Plasma protein binding : >90% (equilibrium dialysis), influenced by halogen substituents.
    Molecular dynamics simulations (GROMACS) correlate structural rigidity with membrane permeability .

Advanced: What in vitro models assess cytotoxicity and therapeutic index?

Methodological Answer:

  • Cytotoxicity : MTT assay in HepG2 or HEK293 cells (IC50 > 100 µM indicates low toxicity).
  • Therapeutic index : Ratio of IC50 (cancer cells, e.g., MCF-7) to EC50 (target activity, e.g., NMDA inhibition).
  • hERG inhibition : Patch-clamp assays (IC50 > 30 µM required for cardiac safety) .

Advanced: How is stereochemical integrity maintained during synthesis?

Methodological Answer:
Chiral centers (e.g., pyrazoline C3) are controlled via:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-mediated couplings.
  • Chiral HPLC : Enantiomeric excess (>98%) verified with Daicel columns (OD-H, 90:10 hexane/isopropanol).
  • Circular dichroism (CD) : Confirms absolute configuration .

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